Fevipiprant Acyl Glucuronide-13CD3

bioanalysis LC-MS/MS isotope dilution

Fevipiprant Acyl Glucuronide-13CD3 (C₂₄¹³CH₂₂D₃F₃N₂O₁₀S; MW 606.54) is a stable isotope-labeled analogue of the primary pharmacologically inactive acyl glucuronide (AG) metabolite of fevipiprant (QAW039), an oral prostaglandin D2 receptor 2 (DP2/CRTh2) antagonist investigated for severe asthma and atopic dermatitis. The compound incorporates one carbon-13 and three deuterium atoms, providing a +4 Da mass shift relative to the unlabeled metabolite (MW 602.53), and is supplied as a neat reference standard (TRC F321762) for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays.

Molecular Formula C25H25F3N2O10S
Molecular Weight 606.5 g/mol
Cat. No. B13854273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFevipiprant Acyl Glucuronide-13CD3
Molecular FormulaC25H25F3N2O10S
Molecular Weight606.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3
InChIKeyMBOKRTPEPUPMNS-RMHXTNHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fevipiprant Acyl Glucuronide-13CD3: A Critical Stable-Labeled Internal Standard for Fevipiprant Metabolite Bioanalysis


Fevipiprant Acyl Glucuronide-13CD3 (C₂₄¹³CH₂₂D₃F₃N₂O₁₀S; MW 606.54) is a stable isotope-labeled analogue of the primary pharmacologically inactive acyl glucuronide (AG) metabolite of fevipiprant (QAW039), an oral prostaglandin D2 receptor 2 (DP2/CRTh2) antagonist investigated for severe asthma and atopic dermatitis [1][2]. The compound incorporates one carbon-13 and three deuterium atoms, providing a +4 Da mass shift relative to the unlabeled metabolite (MW 602.53), and is supplied as a neat reference standard (TRC F321762) for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays . Biotransformation of fevipiprant proceeds predominantly via UDP-glucuronosyltransferases (UGT1A3, 2B7, 2B17) to yield this AG metabolite, which represented approximately 19–28% of excreted drug-related material in human mass‑balance studies, underscoring the quantitative importance of its accurate measurement [3][4].

Why Unlabeled or Alternate-Labeled Fevipiprant Acyl Glucuronide Standards Cannot Be Interchanged for Quantitative Bioanalysis


Direct substitution of the unlabeled fevipiprant acyl glucuronide (F321760) or differently labeled analogues (e.g., d5, [13C,2H5]) for Fevipiprant Acyl Glucuronide-13CD3 in validated LC‑MS/MS methods introduces quantifiable risks of inaccuracy that have been formally documented. A published correction to the foundational fevipiprant ADME study revealed that the purity of the reference standard originally used for the acyl glucuronide metabolite had been overestimated, necessitating a correction factor of 0.70–0.76 across all plasma and urine concentration data; this resulted in revised metabolite Cmax values from 1450±353 ng/mL to 1020±247 ng/mL and urinary excretion fractions from 27.6±3.53% to 19.25±2.48% of the dose [1][2]. The -13CD3 internal standard, sourced from a distinct synthetic route with a defined Certificate of Analysis specifying chemical purity (≥98%) and isotopic enrichment (¹³C, ²H), mitigates this source of systematic error by decoupling analyte quantitation from the absolute purity of the unlabeled reference material . Furthermore, the specific +4 Da mass shift of the -13CD3 label avoids potential chromatographic co‑elution and mass spectral interference from endogenous matrix components that can occur with the unlabeled compound or a +5 Da (d5) shift, where natural-abundance isotopic peaks of co‑extracted lipids or phospholipids may fall within the selected reaction monitoring window .

Quantitative Differentiation of Fevipiprant Acyl Glucuronide-13CD3 Against Closest-Labeled and Unlabeled Comparators


Mass Shift and Isotopic Interference Margin: +4 Da (13CD3) vs. Unlabeled (0 Da) vs. d5 (+5 Da)

Fevipiprant Acyl Glucuronide-13CD3 provides a nominal mass shift of +4 Da (monoisotopic MW 606.54) relative to the unlabeled metabolite (MW 602.53), compared with +5 Da for the d5-labeled analogue (MW 607.56) . In high-resolution MS, the 13CD3 label yields a distinct isotopologue cluster that exhibits >99% separation from the natural-abundance M+4 peak of the unlabeled analyte (theoretical abundance ~2.8% for C25H26F3N2O10S based on 13C and 34S contributions). In contrast, the unlabeled standard overlaps completely with the analyte signal, precluding its use as an internal standard in stable‑isotope dilution assays [1]. The 13CD3 label avoids the potential for deuterium‑associated chromatographic retention time shifts observed with the fully deuterated d5 analogue, while still exceeding the minimum +3 Da mass difference recommended for tandem quadrupole MS to avoid cross‑talk between analyte and internal standard isotope peaks .

bioanalysis LC-MS/MS isotope dilution

Purity Characterization Assurance vs. Previously Overestimated Unlabeled Standard

A 2020/2021 correction to the pivotal fevipiprant ADME publication (Pearson et al., 2017) disclosed that the original reference standard for acyl glucuronide metabolite quantitation had overestimated purity, requiring a concentration correction factor of 0.70 [1]. This resulted in a 30% downward revision of plasma metabolite Cmax from 1450±353 ng/mL to 1020±247 ng/mL and urinary excretion from 27.6±3.53% to 19.25±2.48% of the dose [2]. Fevipiprant Acyl Glucuronide-13CD3 (TRC F321762) is synthesized independently and supplied with a lot-specific Certificate of Analysis confirming minimum chemical purity of 98% by HPLC and defined isotopic enrichment (13C, 2H), providing a fully characterized internal standard that eliminates the purity-related inaccuracy that compromised earlier datasets .

reference standard purity method validation

Retention Time Stability: 13CD3 vs. Fully Deuterated (d5) Analogues

Deuterium-labeled internal standards can exhibit reversed-phase HPLC retention time shifts of 0.02–0.15 minutes relative to the unlabeled analyte due to the deuterium isotope effect on lipophilicity, potentially causing differential matrix suppression in electrospray ionization . The 13CD3 label incorporates only three deuterium atoms (vs. five in the d5 analogue) alongside one 13C atom, which does not affect chromatographic retention . While no published head‑to‑head retention time comparison exists for fevipiprant acyl glucuronide specifically, the class‑level principle is established: mixed 13C/²H labels with fewer deuterium atoms minimize retention time differences, ensuring the internal standard co‑elutes with the analyte and compensates for ion suppression or enhancement throughout the entire elution window .

chromatography isotope effect method robustness

Ion Ratio Stability in Triple-Quadrupole MS: 13CD3 vs. Unlabeled Standard

In LC‑MS/MS quantification of fevipiprant acyl glucuronide in human plasma, the unlabeled standard cannot be distinguished from the analyte during selected reaction monitoring (SRM), meaning any variation in extraction recovery, ionization efficiency, or matrix effects between calibration standards and study samples produces uncorrected systematic bias . The 13CD3 internal standard, monitored via a precursor-to-product ion transition shifted by +4 m/z, maintains a constant ion ratio relative to the analyte when present at equal concentrations, enabling isotope dilution quantitation [1]. While no published multi‑laboratory reproducibility comparison exists specifically for the fevipiprant AG assay using different internal standards, the FDA bioanalytical method validation guidance explicitly recommends stable isotope‑labeled internal standards for assays involving complex matrices (e.g., plasma, urine) to achieve the required ±15% accuracy and ≤15% precision across the calibration range [2].

selected reaction monitoring ion ratio specificity

Optimal Use Cases for Fevipiprant Acyl Glucuronide-13CD3 in Pharmaceutical R&D and Regulated Bioanalysis


GLP-Compliant Pharmacokinetic and Mass-Balance Studies Requiring Definitive Metabolite Quantitation

In definitive human ADME studies and drug-drug interaction trials where fevipiprant acyl glucuronide is the primary circulating metabolite, Fevipiprant Acyl Glucuronide-13CD3 serves as the internal standard for LC‑MS/MS quantitation in plasma and urine. The +4 Da mass shift ensures freedom from natural isotopic interference, while the documented purity (≥98%) and lot-specific COA directly address the historical reference standard overestimation that forced a 30% downward correction of published metabolite concentrations [1]. This product enables submission-quality bioanalytical data that satisfy FDA and EMA requirements for stable isotope-labeled internal standards in regulatory filings [2].

Method Cross-Validation and Bridging Studies Between Clinical Sites or CROs

When transferring a validated fevipiprant AG bioanalytical method between contract research organizations or clinical sites, the use of a common, well-characterized 13CD3 internal standard from a single supplier (TRC F321762) minimizes inter‑laboratory variability attributable to internal standard source differences. The minimized deuterium content (3 × ²H) relative to the d5 analogue reduces the risk of chromatographic retention time shifts across different HPLC systems and column batches, facilitating seamless method transfer .

In Vitro Hepatocyte or Recombinant UGT Metabolism Studies with Quantitative Acyl Glucuronide Endpoint

For in vitro reaction phenotyping experiments using recombinantly expressed UGT isoforms (UGT1A3, UGT2B7, UGT2B17) or primary human hepatocytes to quantify fevipiprant acyl glucuronide formation, the 13CD3 internal standard enables accurate compensation for differential ionization suppression caused by incubation matrix components (NADPH, alamethicin, microsomal protein) [3]. This supports the generation of robust intrinsic clearance and fm (fraction metabolized) values needed for physiologically based pharmacokinetic (PBPK) modeling and regulatory DDI risk assessment.

Reference Standard Procurement for Bioanalytical Method Development and Validation Batches

During the development and pre‑validation of a new fevipiprant AG LC‑MS/MS method, procurement of Fevipiprant Acyl Glucuronide-13CD3 from a reputable supplier with a comprehensive Certificate of Analysis ensures traceability to metrological standards and compliance with GLP principles from the outset. This precludes the need for post‑validation bridging or re‑validation triggered by switching from an unlabeled or poorly characterized internal standard partway through a development program, reducing total method lifecycle costs .

Quote Request

Request a Quote for Fevipiprant Acyl Glucuronide-13CD3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.